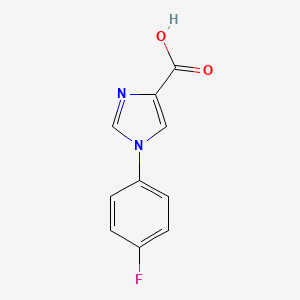

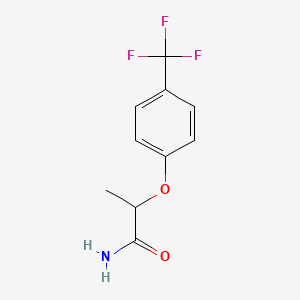

2-(3-Fluorophenylamino)acetic acid

説明

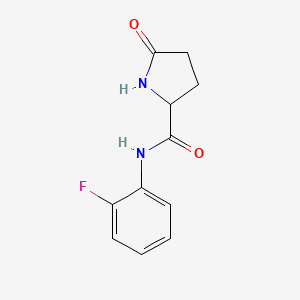

2-(3-Fluorophenylamino)acetic acid is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Reactivity and Spectral Analysis

A detailed computational study was conducted on halogenated phenylacetic acids, including 2-(3-Fluorophenylamino)acetic acid. This study revealed insights into the structural properties, reactivity, and acidity of these molecules. It also delved into various molecular descriptors, such as Fukui functions, local softness, and electrophilicity. Moreover, the study provided predictions and comparisons of vibrational spectra, which are crucial for understanding the molecular behavior and characteristics of such compounds (Srivastava et al., 2015).

Molecular Synthesis and Structural Characterization

This compound was utilized in the synthesis and structural characterization of related compounds. For instance, a process involving nitration, treatment with borane-tetrahydrofuran, ammonolysis, and catalytic hydrogenation was employed to produce derivatives like 2-(5-amino-2-nitrophenyl) ethanol, showcasing the chemical versatility and utility of this compound in synthesizing complex molecular structures (Zhao De-feng, 2007).

Photophysical and Photochemical Studies

The compound has been a subject of interest in photophysical and photochemical studies. For instance, its fluorophenyl derivatives have been studied for their crystal structures and photoinitiated reactions. These studies provide insights into the crystallographic data, stabilization by interactions, and the behavior of the compounds under light exposure, contributing to the understanding of their photophysical properties and potential applications in fields like material sciences and photopolymerization (Prabhuswamy et al., 2021) (Aydın et al., 2005).

Analytical Chemistry and Sensing Applications

In the domain of analytical chemistry, this compound related compounds have been explored for sensing applications. For instance, a chemosensor based on a related compound was developed for the detection and bioimaging of Al(3+) in living cells. This research indicates the potential of such compounds in creating sensitive and selective detection systems for metal ions, contributing to advancements in biological imaging and environmental monitoring (Gui et al., 2015).

作用機序

Target of Action

The primary targets of 2-(3-Fluorophenylamino)acetic acid are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .

Mode of Action

As a derivative of indole, it may share some of the biological activities of other indole derivatives, such as anti-inflammatory, anticancer, and antimicrobial activities . .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and can affect a variety of biochemical pathways . .

Result of Action

Given its structural similarity to indole, it may have a range of potential biological activities, including antiviral, anti-inflammatory, and anticancer effects . .

生化学分析

Biochemical Properties

2-(3-Fluorophenylamino)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions often involve the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions. The nature of these interactions is typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in yeast cells, exposure to this compound can induce stress responses and affect cell viability . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can also lead to changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a reduction in its efficacy . Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as the upregulation of stress response genes and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and improving stress tolerance . At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and the tricarboxylic acid cycle. It interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in these pathways . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites . Additionally, the distribution of this compound can be influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . The localization of this compound can also influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .

特性

IUPAC Name |

2-(3-fluoroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUADOXKIIFHTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312186 | |

| Record name | N-(3-Fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5319-43-7 | |

| Record name | N-(3-Fluorophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5319-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。